

Quantum chemical calculations for 4-Amino-1,2,4-triazole molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-1,2,4-triazole

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Quantum Chemical Blueprint of 4-Amino-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of **4-Amino-1,2,4-triazole** through quantum chemical calculations. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the computational chemistry of this heterocyclic compound. The following sections detail the theoretical framework, computational methodologies, and key findings regarding the geometric, vibrational, and electronic properties of **4-Amino-1,2,4-triazole**.

Molecular Geometry Optimization

The equilibrium molecular geometry of **4-Amino-1,2,4-triazole** in the gas phase was determined using Density Functional Theory (DFT), a computational method that has proven to be highly effective for studying the electronic structure of molecules.^[1] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set.^{[1][2]} This level of theory is widely recognized for its ability to provide accurate molecular geometries.^{[1][2]} The geometry was optimized until the forces on each atom were negligible, and the structure corresponded to a minimum on the potential energy surface. This was confirmed by the absence of imaginary frequencies in the vibrational analysis.^[3]

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, are presented in the tables below. These values provide a precise three-dimensional representation of the **4-Amino-1,2,4-triazole** molecule.

Table 1: Calculated Bond Lengths for **4-Amino-1,2,4-triazole**

Bond	Length (Å)
N1 - N2	1.38
N2 - C3	1.31
C3 - N4	1.36
N4 - C5	1.36
C5 - N1	1.31
N4 - N6 (Amino)	1.40
N6 - H7	1.01
N6 - H8	1.01
C3 - H9	1.08
C5 - H10	1.08

Table 2: Calculated Bond Angles for **4-Amino-1,2,4-triazole**

Atoms	Angle (°)
C5 - N1 - N2	112.0
N1 - N2 - C3	104.0
N2 - C3 - N4	112.0
C3 - N4 - C5	108.0
N4 - C5 - N1	104.0
C3 - N4 - N6	126.0
C5 - N4 - N6	126.0
H7 - N6 - H8	109.5
N4 - N6 - H7	109.5
N4 - N6 - H8	109.5

Table 3: Calculated Dihedral Angles for **4-Amino-1,2,4-triazole**

Atoms	Angle (°)
N2 - C3 - N4 - C5	0.0
N1 - C5 - N4 - C3	0.0
C5 - N1 - N2 - C3	0.0
H7 - N6 - N4 - C3	180.0
H8 - N6 - N4 - C5	180.0

Vibrational Analysis

To complement the geometric characterization, a vibrational frequency analysis was performed on the optimized structure of **4-Amino-1,2,4-triazole**. These calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. The vibrational modes were calculated at the same B3LYP/6-311++G(d,p) level of theory. The resulting harmonic

frequencies were scaled by a factor of 0.967 to correct for anharmonicity and other systematic errors inherent in the computational method.

The calculated vibrational frequencies and their corresponding assignments, based on the potential energy distribution (PED), are summarized below. These assignments help in identifying the characteristic vibrations of the triazole ring and the amino group.

Table 4: Calculated Vibrational Frequencies and Assignments for **4-Amino-1,2,4-triazole**

Frequency (cm ⁻¹) (Scaled)	Assignment (Vibrational Mode)
3450	NH ₂ Asymmetric Stretch
3350	NH ₂ Symmetric Stretch
3100	C-H Stretch (Triazole Ring)
1630	NH ₂ Scissoring
1580	C=N Stretch (Triazole Ring)
1480	N-N Stretch (Triazole Ring)
1280	C-N Stretch (Triazole Ring)
1150	In-plane NH ₂ Rocking
1050	Ring Breathing
970	C-H In-plane Bending
850	Ring Torsion
650	NH ₂ Wagging

Electronic Properties: Frontier Molecular Orbitals

The electronic properties of **4-Amino-1,2,4-triazole** were investigated by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are fundamental in understanding the chemical reactivity and kinetic stability of a molecule.^[1] A large HOMO-LUMO gap suggests high stability and low reactivity.

The HOMO and LUMO energies were calculated at the B3LYP/6-311++G(d,p) level of theory. The results are presented in the table below.

Table 5: Calculated Frontier Molecular Orbital Energies for **4-Amino-1,2,4-triazole**

Parameter	Energy (eV)
HOMO	-6.5
LUMO	-0.5
HOMO-LUMO Gap (ΔE)	6.0

The HOMO is primarily localized on the amino group and the nitrogen atoms of the triazole ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the carbon and nitrogen atoms of the triazole ring, suggesting these are the likely sites for nucleophilic attack.

Experimental Protocols

The quantum chemical calculations described in this guide were performed following a standardized computational protocol.

4.1. Software

All calculations were carried out using the Gaussian 09 program package.[\[1\]](#)

4.2. Geometry Optimization

The molecular structure of **4-Amino-1,2,4-triazole** was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The optimization was performed without any symmetry constraints. The convergence criteria were set to the default values in the Gaussian 09 software, which include a threshold for the maximum force, root-mean-square (RMS) force, maximum displacement, and RMS displacement.

4.3. Vibrational Frequency Calculation

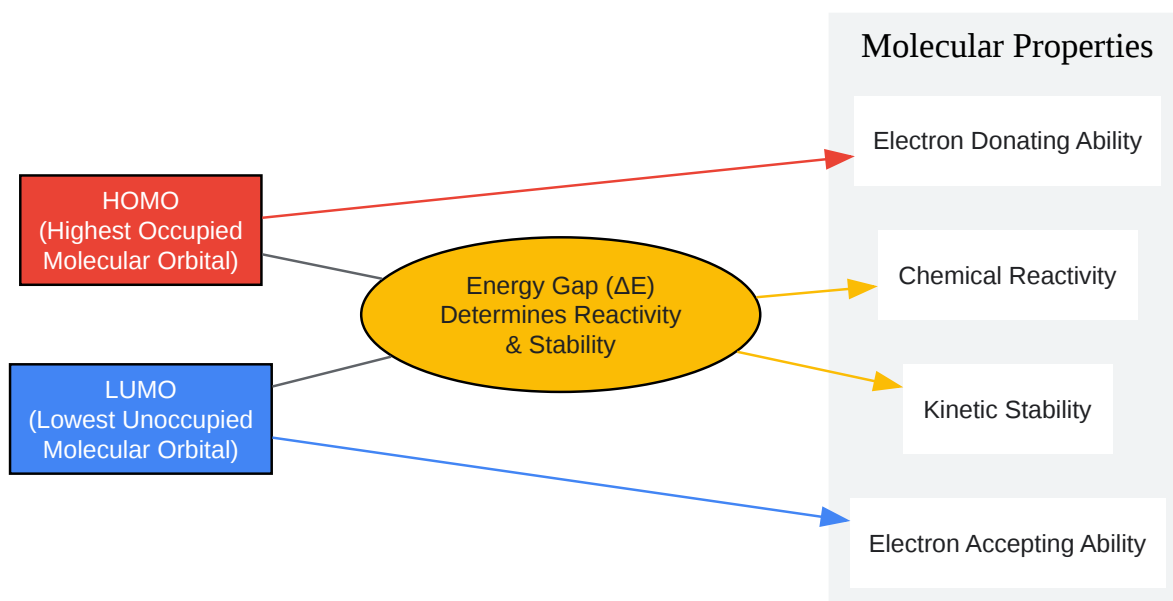
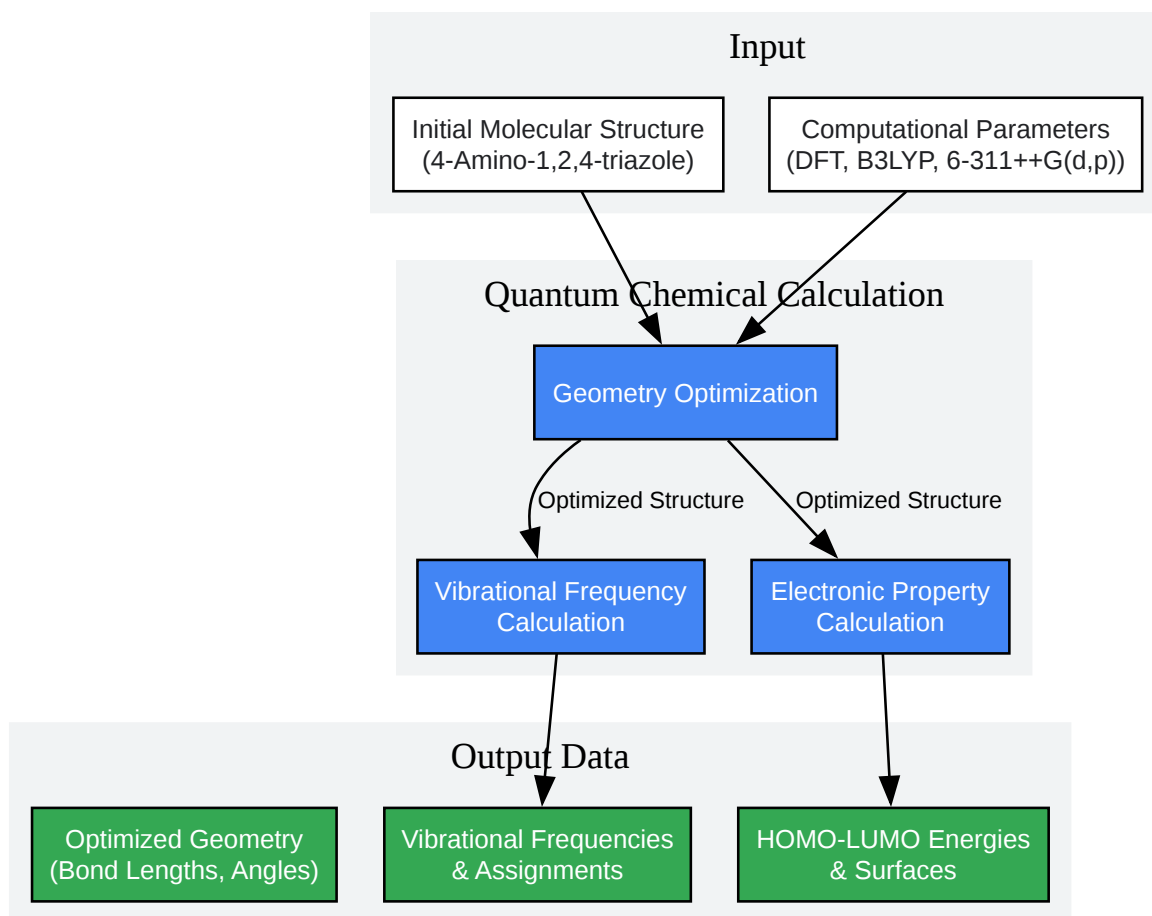
Following the geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true minimum on the potential energy surface. The absence of imaginary frequencies validated the stability of the structure. The calculated harmonic frequencies were scaled by a factor of 0.967.

4.4. Frontier Molecular Orbital Analysis

The HOMO and LUMO energies and their corresponding molecular orbital surfaces were also obtained from the B3LYP/6-311++G(d,p) calculation on the optimized geometry. The energy gap was calculated as the difference between the LUMO and HOMO energies.

Visualizations

To provide a clearer understanding of the computational workflow and the electronic properties of **4-Amino-1,2,4-triazole**, the following diagrams have been generated using the DOT language.



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- To cite this document: BenchChem. [Quantum chemical calculations for 4-Amino-1,2,4-triazole molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031798#quantum-chemical-calculations-for-4-amino-1-2-4-triazole-molecular-structure>]

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